molecular formula C29H42O10 B3434875 Desglucocheirotoxin CAS No. 5822-57-1

Desglucocheirotoxin

Cat. No.: B3434875
CAS No.: 5822-57-1
M. Wt: 550.6 g/mol
InChI Key: HULMNSIAKWANQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desglucocheirotoxin is a cardenolide glycoside.
This compound is a natural product found in Saussurea stella, Ammonia, and other organisms with data available.

Scientific Research Applications

Chemical Properties and Sources

Desglucocheirotoxin is classified as a cardenolide, which are naturally occurring compounds known for their bioactive properties. The primary sources of this compound include:

  • Convallaria keiskei (Lily of the Valley)
  • Antiaris toxicaria (Upas tree)

These plants contain varying concentrations of this compound, typically ranging from 3% to 15% of their dry weight .

Cardiovascular Effects

This compound exhibits significant effects on the cardiovascular system. Cardenolides are known to influence cardiac contractility by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels. This mechanism can enhance cardiac output, making it potentially useful in treating heart failure and other cardiovascular conditions.

Case Study:
A study highlighted the use of cardenolides derived from Convallaria majalis in managing mild heart conditions, suggesting that this compound may have similar therapeutic benefits .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Cardenolides have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity of Cardenolides

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis
ConvallatoxinVarious Cancer TypesInhibition of cell proliferation
ErydiffusideColon CancerModulation of signaling pathways

Antimicrobial Properties

Research suggests that this compound may exhibit antimicrobial activities against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes.

Case Study:
A study conducted on extracts from Antiaris toxicaria demonstrated significant antibacterial activity, indicating that this compound could be a viable candidate for developing antimicrobial agents .

Industrial Applications

This compound's properties extend beyond medicinal uses; it has potential applications in the cosmetic and food industries due to its bioactive characteristics.

Industrial Usability:

  • Cosmetics: Utilized for its antioxidant properties.
  • Food Preservation: Potential use as a natural preservative due to antimicrobial effects.

Future Research Directions

Further research is necessary to fully understand the pharmacokinetics, optimal dosages, and potential side effects of this compound. Key areas for future exploration include:

  • Clinical Trials: To evaluate efficacy and safety in human subjects.
  • Molecular Mechanisms: Detailed studies on how this compound interacts at the cellular level.
  • Synergistic Effects: Investigating combinations with other phytochemicals for enhanced therapeutic effects.

Properties

IUPAC Name

5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULMNSIAKWANQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desglucocheirotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

508-75-8, 5822-57-1
Record name Convallatoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desglucocheirotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 189 °C
Record name Desglucocheirotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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